6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione

Description

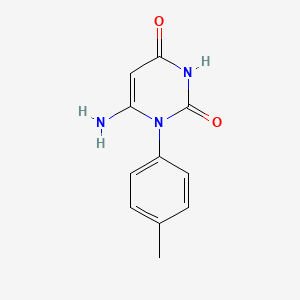

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a 2,4-dione core, an amino group at position 6, and a para-tolyl (p-tolyl) substituent at position 1.

Properties

IUPAC Name |

6-amino-1-(4-methylphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBPZIJJFVHORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of an α-chloroketone with an aliphatic isocyanate and a primary aromatic amine in the presence of carbon monoxide. This reaction typically requires a palladium catalyst and proceeds through a carbonylation mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has highlighted the efficacy of 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione as an anticancer agent. Studies indicate that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrimidine structure could enhance its inhibitory effects on tumor growth by targeting specific pathways involved in cancer progression.

Mechanism of Action

The compound's mechanism includes inhibition of key enzymes involved in DNA replication and repair, such as dihydrofolate reductase (DHFR), which is crucial for the proliferation of cancer cells. This inhibition disrupts nucleotide synthesis, leading to decreased cell viability and increased apoptosis in cancerous cells .

Antimicrobial Properties

This compound has shown promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to interfere with bacterial protein synthesis.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound using the disc diffusion method. The results indicated a significant zone of inhibition against tested pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

In agriculture, derivatives of this compound have been explored as herbicides and pesticides. The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing effective agricultural chemicals.

Case Study: Herbicidal Activity

A formulation containing this compound was tested for its herbicidal properties against common weeds. The results showed that it effectively inhibited weed growth while being safe for crops, indicating its potential use in sustainable agriculture practices.

Material Science

The structural properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions has been investigated for use in catalysis and as a precursor for advanced materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth; targets DHFR |

| Antimicrobial | Antibiotic development | Significant inhibition against S. aureus and E. coli |

| Agriculture | Herbicide formulation | Effective against weeds; safe for crops |

| Material Science | Catalysis and material synthesis | Forms stable metal complexes; potential for advanced materials |

Mechanism of Action

The mechanism of action of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Pyrimidine-2,4-dione derivatives exhibit significant variability in biological activity depending on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Position 6 (Amino Group): The 6-amino moiety is conserved across analogs, suggesting its role in hydrogen bonding with biological targets, such as enzymes or receptors .

- Bioactivity Trends : Sulfanyl (S-p-tolyl) and halogenated benzyl substituents correlate with antiviral/anticancer activities, while alkyl groups are often intermediates .

Physicochemical and Crystallographic Properties

- Intermolecular Interactions : Pyrimidine-2,4-diones exhibit strong hydrogen bonding (N–H⋯O) and π-π stacking, stabilizing crystal lattices . For example, 5-propyl-6-(p-tolylsulfanyl)-pyrimidine-2,4-dione forms inversion dimers via N2–H2A⋯O1 bonds .

- Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives show polarity variations (e.g., dipole moment of 2a = 4.92 D vs. 2b = 3.67 D), influenced by substituent electronegativity .

Pharmacological Screening Data

While direct data for the target compound are absent, structurally related molecules demonstrate:

- Antiviral Activity : Pyrimidine-2,4-diones with sulfanyl or halogenated aryl groups inhibit HIV and HSV replication .

- Cardiovascular Effects : IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular responses in rats .

- Anticancer Potential: Derivatives with bulky substituents (e.g., propyl, isopropyl) show cytotoxic effects in cancer cell lines .

Biological Activity

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure, featuring an amino group and a p-tolyl moiety, suggests various avenues for pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory properties.

- Chemical Formula : C10H10N4O2

- Molecular Weight : 218.22 g/mol

- CAS Number : 180028-87-9

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | E. coli MTCC 443 |

| Other related thiazole derivatives | 15.6 - 125 | Cryptococcus neoformans |

The minimum inhibitory concentration (MIC) values suggest that while this compound shows activity, it may not be as potent as other derivatives tested against specific pathogens .

Anticancer Properties

Compounds in the pyrimidine class have been explored for their anticancer potential. A study highlighted the efficacy of certain pyrimidine derivatives in inhibiting cancer cell proliferation, suggesting that modifications in the substituents can enhance their bioactivity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 (breast cancer) |

| Nitraquazone analogs | 0.69 | Various cancer lines |

The results indicate that while this compound exhibits promising anticancer activity, further optimization and structure-activity relationship (SAR) studies are necessary to improve efficacy and selectivity .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in microbial resistance or tumor growth. For instance, it may inhibit enzymes such as phosphodiesterase (PDE), which play a crucial role in cellular signaling pathways. The inhibition of PDE4 has been particularly noted in related compounds, suggesting a potential pathway for therapeutic action against inflammatory conditions and cancer .

Case Studies

A recent study explored the synthesis and biological evaluation of various pyrimidine derivatives, including this compound. The study found that modifications to the substituents on the pyrimidine ring significantly influenced both antimicrobial and anticancer activities. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains and cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.